molecular formula C10H20N2O B13173255 N-[(Azepan-2-yl)methyl]propanamide

N-[(Azepan-2-yl)methyl]propanamide

Cat. No.: B13173255
M. Wt: 184.28 g/mol
InChI Key: JYJIBJCMKYZSKI-UHFFFAOYSA-N
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Description

N-[(Azepan-2-yl)methyl]propanamide is a propanamide derivative featuring a seven-membered azepane ring substituted at the 2-position with a methyl group linked to the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity (estimated logP ~4.45) and a molecular weight of 184.28 g/mol (calculated). The azepane ring introduces conformational flexibility, which may influence biological interactions compared to smaller or rigid cyclic systems.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(azepan-2-ylmethyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-2-10(13)12-8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

JYJIBJCMKYZSKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1CCCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azepan-2-yl)methyl]propanamide typically involves the reaction of azepane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Azepane+Propanoyl chlorideThis compound+HCl\text{Azepane} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Azepane+Propanoyl chloride→this compound+HCl

The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[(Azepan-2-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

N-[(Azepan-2-yl)methyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Azepan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

Structural and Physicochemical Properties

Propanamide derivatives vary significantly based on substituents, which modulate properties like solubility, melting point, and lipophilicity. Key comparisons include:

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP Key Substituents Reference
N-[(Azepan-2-yl)methyl]propanamide* C₁₀H₂₀N₂O 184.28 N/A ~4.45 Azepane-2-ylmethyl Estimated
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 N/A Thiazole-oxadiazole sulfanyl
Compound 20 () C₃₁H₃₂F₂N₄O₅S₂ 679 85–90 N/A Pyridinyl-sulfonamido-fluorophenyl
Tasimelteon () C₁₅H₁₉NO₂ 245.32 N/A N/A Cyclopropyl-benzofuranylmethyl
D277-0902 () C₂₅H₃₂N₄O 404.55 N/A 4.45 Benzimidazole-azepane

*Estimated values based on structural analogs.

Key Observations:
  • Lipophilicity : The azepane-containing compound (estimated logP ~4.45) shares comparable lipophilicity with benzimidazole-azepane derivatives (e.g., D277-0902, logP 4.45 ), suggesting similar membrane permeability. Fluorinated analogs (e.g., compounds) likely exhibit higher logP due to aromatic fluorine but lack reported values.
  • Molecular Weight : Smaller molecular weight (184.28 g/mol) compared to bulkier derivatives (e.g., 679 g/mol in ) may enhance bioavailability.
  • Melting Points : Azepane derivatives typically exhibit lower melting points than rigid heterocyclic systems (e.g., 134–178°C in ), aligning with the flexibility of seven-membered rings.

Biological Activity

N-[(Azepan-2-yl)methyl]propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features an azepane ring, which contributes to its unique chemical properties. The azepane structure is known for influencing the compound's interaction with biological targets, potentially enhancing its pharmacological effects compared to other nitrogen-containing cyclic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound may inhibit enzyme activity by forming stable complexes, thus preventing substrate binding. This mechanism is crucial for its proposed therapeutic effects, particularly in pain management and inflammation reduction.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory and Analgesic Properties : The compound has been investigated for its potential to reduce inflammation and pain by inhibiting specific inflammatory pathways. This makes it a candidate for treating conditions associated with chronic pain.
  • Antitumor Activity : Similar compounds have shown promising antitumor effects in vitro. For instance, derivatives of propanamide have been evaluated for their cytotoxicity against cancer cell lines, indicating that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[(Piperidin-2-yl)methyl]propanamideContains a piperidine ringExplored for anti-inflammatory effects
N-[(Morpholinomethyl)-2-methylpropanamideContains a morpholine ringInvestigated for central nervous system activity
N-(Pyrrolidin-2-yl)methyl)-2-methylpropanamideFeatures a pyrrolidine ringPotential analgesic properties

The azepane structure in this compound may confer distinct binding characteristics that enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Antinociceptive Studies : In animal models of neuropathic pain, compounds structurally related to this compound demonstrated significant antinociceptive effects without impairing motor function. This suggests a favorable safety profile for potential therapeutic applications .
  • Cytotoxicity Assessments : In vitro studies have shown that derivatives of propanamide exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have IC50 values comparable to established chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents .
  • Binding Affinity Studies : Initial binding affinity studies suggest that this compound interacts with receptors involved in inflammatory responses. However, detailed pharmacokinetic studies are necessary to fully elucidate these interactions and their implications for drug development .

Q & A

Q. What are the established synthetic routes for N-[(Azepan-2-yl)methyl]propanamide and its structural analogs?

Methodological Answer: Propanamide derivatives are typically synthesized via carbodiimide-mediated coupling between carboxylic acids and amines. For example, DCC (N,N′-dicyclohexylcarbodiimide) is used to activate the carboxylic acid (e.g., flurbiprofen) for nucleophilic attack by the amine (e.g., azepane derivatives), yielding the amide product . Modifications to the azepane or propanamide core (e.g., fluorophenyl or cyclopropyl substituents) can be introduced by varying the amine or acid precursors, as demonstrated in the synthesis of TRPV1 antagonists and phenoxyacetamide inhibitors . Reaction yields range from 30% to 85%, depending on steric and electronic factors .

Q. How are structural and purity characteristics validated post-synthesis?

Methodological Answer: Key characterization methods include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry. For example, diastereomeric mixtures of propanamides with chiral centers show distinct splitting patterns .
  • Mass Spectrometry (MS) : ESI-MS or FAB-MS are used to verify molecular weights (e.g., m/z = 425.2 for a TRPV1 antagonist derivative) .
  • HPLC : Retention times and purity (>95%) are assessed using reverse-phase columns .
  • Melting Point Analysis : Reported values (e.g., 63–139°C for TRPV1 antagonists) help confirm crystallinity and batch consistency .

Advanced Research Questions

Q. How do structural modifications influence biological activity in propanamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal critical trends:

  • N-Substituents : Bulky alkyl groups (e.g., butyl) enhance activity in carboxamide analogs, while smaller groups (e.g., methyl) reduce potency. For example, N-butyl-N-ethyl-2,2-dimethyl-propanamide showed higher toxicity than N-ethyl derivatives .
  • Aromatic Rings : Fluorine or methylsulfonyl groups on phenyl rings improve TRPV1 antagonism by enhancing binding affinity .
  • Heterocyclic Moieties : Pyridine or piperidine rings increase metabolic stability, as seen in analogs with >80% oral bioavailability in rodent models .

Experimental Design Tip : Systematic variation of substituents (e.g., using combinatorial libraries) paired with in vitro assays (e.g., IC50 measurements) can optimize activity .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Discrepancies often arise from differences in:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO for TRPV1) or buffer pH can alter IC50 values. Standardize protocols using reference compounds (e.g., capsazepine for TRPV1) .
  • Stereochemistry : Diastereomeric mixtures (e.g., cis/trans methyl groups in flurbiprofen-derived amides) may show divergent activities. Chiral HPLC or asymmetric synthesis can isolate enantiomers for individual testing .
  • Solubility : Poor aqueous solubility (common in lipophilic propanamides) can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .

Q. What strategies are effective for optimizing propanamide derivatives for in vivo studies?

Methodological Answer: Key optimization steps include:

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and clearance rates in rodents. For example, cyclopropylmethoxy pyridine analogs showed t1/2 >6 hours due to reduced CYP450 metabolism .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition). TRPV1 antagonists with logP <3.5 exhibited lower off-target effects .
  • Formulation : Lyophilization or PEGylation improves stability for intravenous administration .

Q. How does stereochemistry impact the activity of this compound analogs?

Methodological Answer: Chiral centers in the azepane or propanamide core can lead to enantiomer-specific activities. For instance:

  • Diastereomeric Pairs : In flurbiprofen-derived amides, cis-methyl configurations showed 10-fold higher TRPV1 inhibition than trans isomers .
  • Resolution Methods : Use chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution to isolate active enantiomers.

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